molecular formula C9H14O4 B1320304 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid CAS No. 1268842-79-0

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B1320304
M. Wt: 186.2 g/mol
InChI Key: FSQXAHDYGFYONQ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected molecules. These molecules are commonly used in organic synthesis, particularly in the protection of amino acids and other acid-sensitive functional groups during peptide synthesis. The Boc group serves as a temporary shield, preventing unwanted reactions at the protected site while allowing other transformations to occur elsewhere in the molecule.

Synthesis Analysis

The synthesis of compounds related to 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid involves various strategies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in tolerating different functional groups . Additionally, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions and using methods such as diastereomeric salt formation or chromatography on a chiral stationary phase . A scalable synthesis of another stereoisomer, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was also reported, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively studied. For example, the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds forming dimers and infinite chains . Similarly, the molecular and crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed, showing an extended, nearly all-trans C5 conformation stabilized by weak intermolecular bonding .

Chemical Reactions Analysis

Chemical reactions involving tert-butoxycarbonyl protected cyclopropanecarboxylates are diverse. Lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . Moreover, the transfer hydro-tert-butylation of alkenes catalyzed by a boron Lewis acid was demonstrated using 3-tert-butyl-substituted cyclohexa-1,4-dienes, showcasing a novel method of incorporating tertiary alkyl groups into carbon frameworks .

Physical and Chemical Properties Analysis

Scientific Research Applications

Stereoselective Synthesis

  • Synthesis of Constrained Cyclopropane Analogue of Phenylalanine : It has been used in the enantiomerically pure synthesis of constrained cyclopropane analogues, aiding in the complete stereoselectivity of the cyclopropanation process and efficient transformations (Jiménez et al., 2001).

  • Synthesis of Enantiomers of trans-2-(Diphenylmethylideneamino)cyclopropanecarboxylic Acid : This compound was integral in the stereoselective synthesis of specific enantiomers, demonstrating its versatility in creating complex molecular structures (Meiresonne et al., 2012).

Novel Reagent Development

  • Tert-Butyloxycarbonylation Reagent : It played a role in the development of a novel tert-butyloxycarbonylation reagent, which is significant for the chemoselective and high-yield reaction of acidic proton-containing substrates (Saito et al., 2006).

Crystal and Molecular Structure Analysis

  • Conformational Analysis of Derivatives : Its derivatives have been analyzed for crystal and molecular structure, providing insights into the conformational aspects of such compounds, which is crucial for understanding molecular interactions and stability (Cetina et al., 2003).

Synthesis of Complex Molecules

  • Synthesis of Spirocyclopropanated Analogues : This compound was crucial in synthesizing spirocyclopropanated analogues of various molecules, showcasing its utility in creating structurally diverse compounds (Brackmann et al., 2005).

  • Cyclopropanation and Stereospecific Synthesis : It was used in the stereospecific synthesis of cyclopropane-based compounds, demonstrating its significance in facilitating complex chemical transformations (Koskinen & Muñoz, 1993).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQXAHDYGFYONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Synthesis routes and methods

Procedure details

At room temperature under shielded light, to N,N′-diisopropylcarbodiimide (99.75 g) was added copper(I) chloride (1.57 g), and then tert-butanol (83 ml) was added dropwise over 20 minutes, followed by stirring for 4 days. The supernatant (12.7 ml) was added to a dichloromethane solution (40 ml) of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (6.37 g), and heated at reflux for 3 hours. Hexane (50 ml) was added to the reaction solution, and the precipitate was filtered off. After the filtrate was concentrated under reduced pressure, a saturated aqueous sodium hydrogen carbonate solution was added to the residue, and extracted with dichloromethane. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. After hexane was added to the resulting residue, the precipitate was filtered off, and the filtrate was concentrated. The resulting residue was dissolved in tetrahydrofuran (25 ml), and 1 N aqueous sodium hydroxide solution (25 ml) was added, and stirred at room temperature overnight. After the reaction solution was concentrated under reduced pressure, 1 N aqueous sodium hydroxide solution (15 ml) was added to the residue, and washed with dichloromethane. A 10% aqueous citric acid solution was added to the aqueous layer to render it acidic, and extracted with dichloromethane. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid (1.80 g).
Quantity
99.75 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
6.37 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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